Atosiban acetate is a synthetic peptide analog of the naturally occurring hormone oxytocin. [, ] It acts as a competitive antagonist of oxytocin receptors, effectively blocking the hormone's binding sites. [, ] This antagonistic activity makes Atosiban acetate a valuable tool in scientific research, particularly in studies related to uterine contractions and oxytocin signaling pathways. [, ]
Atosiban acetate is synthesized through various chemical methods that involve peptide synthesis techniques. It falls under the category of peptide drugs and is classified as a tocolytic agent. Its primary application is in obstetric medicine, particularly in managing preterm labor.
The synthesis of Atosiban acetate can be achieved through solid-phase peptide synthesis and liquid-phase methods. One notable approach involves the use of the N, O-bis(trimethylsilyl)acetamide/ N-hydroxysuccinimide ester (BSA/NHS) strategy, which allows for efficient coupling of amino acids without extensive purification processes.
For example, one study reported a synthesis route involving the coupling of protected amino acids using specific reagents at controlled temperatures, achieving high purity without significant byproducts .
Atosiban acetate has a complex molecular structure characterized by its peptide backbone and specific functional groups that confer its biological activity.
The detailed three-dimensional conformation plays a crucial role in its binding affinity to oxytocin receptors, influencing its pharmacodynamics.
Atosiban acetate undergoes several chemical reactions during its synthesis and when interacting with biological systems.
The synthesis methods aim to optimize these reactions to enhance yield while minimizing side products .
Atosiban acetate functions primarily as an antagonist of oxytocin receptors located in the uterus.
Studies have demonstrated that Atosiban can significantly reduce the risk of preterm delivery when administered appropriately .
Atosiban acetate possesses unique physical and chemical properties that contribute to its functionality as a therapeutic agent.
Analytical methods such as high-performance liquid chromatography are commonly employed to assess purity and stability during formulation development .
Atosiban acetate is primarily utilized in clinical settings for its tocolytic properties:
Its effectiveness has been documented in numerous clinical trials, highlighting its role as a critical therapeutic agent in obstetric care .
Atosiban acetate is a complex nonapeptide derivative with the systematic name: (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide acetate. Its molecular formula is C43H67N11O12S2•C2H4O2, corresponding to a molecular weight of 1,054.24 g/mol (monoisotopic mass: 1,053.4623 Da) [2] [5] [10]. The acetate salt form enhances aqueous solubility and stability, critical for its pharmaceutical application as an injectable formulation [6] [10].
The peptide backbone contains seven chiral centers with absolute configurations specified at residues including Thr(ol) (R), Ile (S), and Mpa (R). A disulfide bridge between 1-mercaptopropanoic acid (Mpa1) and Cysteine6 constrains the cyclic hexapeptide core, while the linear tripeptide tail (Orn7-Gly8-NH2) extends structural functionality [5] [7] [8]. The stereochemical integrity at these centers is essential for receptor binding affinity, as confirmed by structure-activity relationship studies [8].
Table 1: Fundamental Chemical Descriptors of Atosiban Acetate
Property | Value |
---|---|
CAS Registry Number | 914453-95-5 |
Empirical Formula | C45H71N11O14S2 |
Exact Mass (Monoisotopic) | 1,053.4623 Da |
Molecular Weight | 1,054.24 g/mol |
Elemental Composition | C 51.27%; H 6.79%; N 14.61%; O 21.25%; S 6.08% |
Sequence | Mpa1-d-Tyr(OEt)2-Ile3-Thr4-Asn5-Cys6-Pro7-Orn8-Gly9-NH2 |
Disulfide Bridge | Mpa1–Cys6 |
While single-crystal X-ray diffraction data remain unreported in the literature, advanced chromatographic and spectroscopic methods provide comprehensive structural characterization. Reverse-phase HPLC coupled with UV detection (220 nm) resolves atosiban from its five major impurities using an Inertsil ODS-2 column (150 × 4.6 mm, 5 μm) with a ternary mobile phase: water (pH 3.2 with trifluoroacetic acid)-acetonitrile-methanol (77:14:9, v/v/v) as Mobile Phase A and acetonitrile-methanol (65:35, v/v) as Mobile Phase B. Gradient elution at 1.0 mL/min and 35°C achieves baseline separation of all components within 40 minutes [1] [4]. This method demonstrates a tailing factor of 1.201 for atosiban—significantly improved over prior methods (which exhibited tailing factors >4.9)—ensuring precise quantification [1].
Mass spectrometric analysis via LC-ESI-MS/MS confirms the molecular ion [M+H]+ at m/z 994.4 (for the free base) and 1,054.5 (for the acetate salt). Characteristic fragmentation patterns include:
FTIR spectroscopy identifies key functional groups: amide I (C=O stretch) at 1,650–1,680 cm⁻¹, amide II (N–H bend) at 1,530–1,550 cm⁻¹, and carboxylic acid (O–H stretch) at 3,000–3,500 cm⁻¹. The absence of free thiol vibrations (2,550–2,600 cm⁻¹) confirms disulfide bridge integrity [7] [10].
Table 2: Optimized HPLC Parameters for Atosiban Acetate Analysis
Parameter | Specification |
---|---|
Column | Inertsil ODS-2 (150 × 4.6 mm, 5 μm) |
Detection Wavelength | 220 nm |
Mobile Phase A | Water (pH 3.2):ACN:MeOH = 77:14:9 (v/v/v) |
Mobile Phase B | ACN:MeOH = 65:35 (v/v) |
Flow Rate | 1.0 mL/min |
Column Temperature | 35°C |
Retention Time | 15.8 minutes (atosiban) |
Tailing Factor | 1.201 |
Atosiban acetate exhibits moderate hygroscopicity and degrades under extreme pH, oxidative, and thermal conditions. Accelerated stability studies reveal:
The peptide remains stable in lyophilized form when stored at -20°C (<1% impurities over 24 months) but shows significant aggregation in aqueous solutions above 25°C (8–12% dimers after 30 days) [7] [10]. Solubility varies with solvent: high in dimethyl sulfoxide (DMSO, 100 mg/mL), moderate in methanol (50 mg/mL), and low in water (0.0517 mg/mL) [7] [10]. The pH-stability profile indicates optimal storage between pH 3.0–4.5, where deamidation and disulfide scrambling are minimized [1] [9].
Table 3: Stability Profile of Atosiban Acetate Under Stress Conditions
Stress Condition | Duration | Major Degradants | Degradation Pathway |
---|---|---|---|
Acidic (0.1M HCl) | 24h, 60°C | Impurity D (m/z 995.4) | Deamidation at Asn5 |
Alkaline (0.1M NaOH) | 4h, 25°C | Mpa1-SH (m/z 499.1) | Disulfide reduction |
Oxidative (3% H2O2) | 6h, 25°C | Sulfoxides (m/z 1,070.5) | Methionine oxidation |
Thermal (60°C, solid) | 14 days | Impurity E (m/z 976.3) | Intramolecular cyclization |
Photolytic (1.2M lux) | 48h | d-Tyr(OEt)2 epimer | Racemization at chiral center |
Table 4: Solubility Profile of Atosiban Acetate
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water | 0.0517 | pH-dependent; maximal at pH 3.2 |
Methanol | ~50 | Forms clear solutions |
DMSO | 100 | Standard stock solution solvent |
Acetonitrile | <0.1 | Insoluble; used in HPLC mobile phase |
Ethanol | 12.5 | Limited solubility |
Note: Mpa = 3-mercaptopropionic acid; Orn = Ornithine; d-Tyr(OEt) = O-ethyl-D-tyrosine
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: